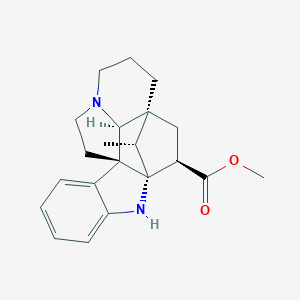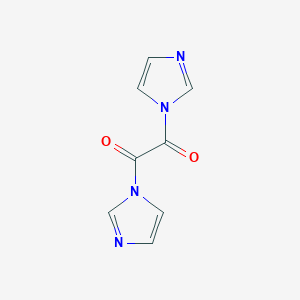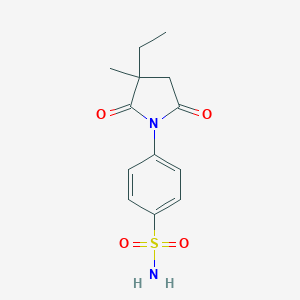
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide, also known as EMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have potent and selective inhibitory effects on certain enzymes, making it a valuable tool in biochemical studies.
Mécanisme D'action
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide works by binding to the active site of enzymes, preventing them from carrying out their normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide used.
Effets Biochimiques Et Physiologiques
The inhibition of carbonic anhydrase by 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide has been shown to have a number of biochemical and physiological effects. These include changes in pH and bicarbonate levels, as well as alterations in the activity of other enzymes that are dependent on carbonic anhydrase activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide is a valuable tool for studying enzyme function and activity in the laboratory. Its potency and selectivity make it an effective inhibitor of specific enzymes, allowing researchers to isolate and study the effects of these enzymes on a variety of physiological processes. However, 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide also has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are a number of potential future directions for research on 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide and its effects on enzyme activity. These include exploring its use as a therapeutic agent for conditions such as glaucoma, where inhibition of carbonic anhydrase has been shown to be effective. Additionally, further research is needed to fully understand the mechanisms of action of 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide and its effects on other physiological processes beyond carbonic anhydrase inhibition.
Méthodes De Synthèse
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide can be synthesized by reacting ethyl 2-methylacetoacetate with p-sulfamoylaniline in the presence of sodium ethoxide. This reaction yields the intermediate compound, which can be further reacted with succinic anhydride to produce 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide.
Applications De Recherche Scientifique
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide has been used extensively in scientific research as a tool to study the function and activity of enzymes. It has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase, a key enzyme involved in the regulation of acid-base balance in the body.
Propriétés
Numéro CAS |
17100-92-4 |
|---|---|
Nom du produit |
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide |
Formule moléculaire |
C13H16N2O4S |
Poids moléculaire |
296.34 g/mol |
Nom IUPAC |
4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H16N2O4S/c1-3-13(2)8-11(16)15(12(13)17)9-4-6-10(7-5-9)20(14,18)19/h4-7H,3,8H2,1-2H3,(H2,14,18,19) |
Clé InChI |
WCHUHMTYPVCQKV-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
SMILES canonique |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
Synonymes |
4-(3-Ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



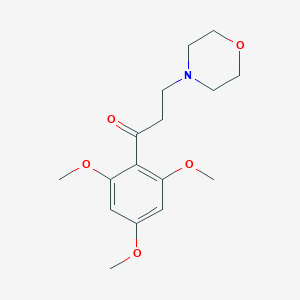
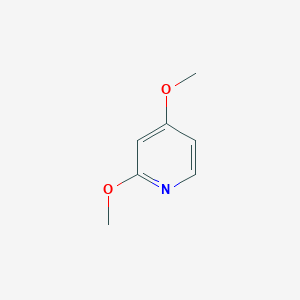
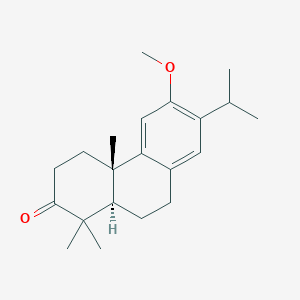
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
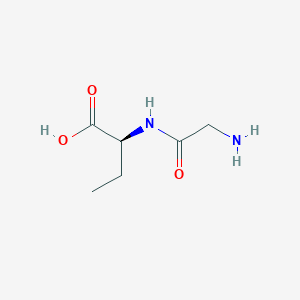
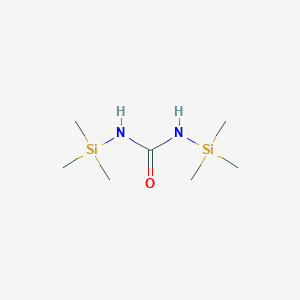
![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
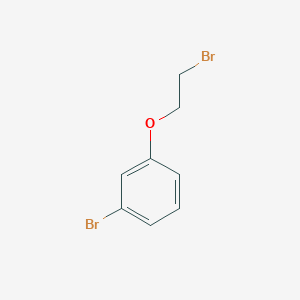
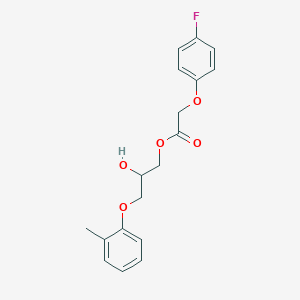
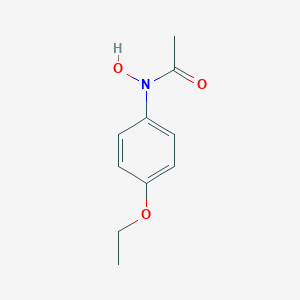
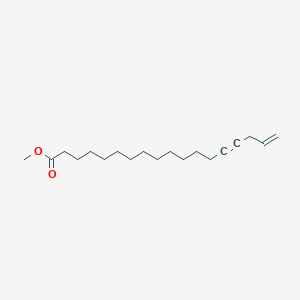
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
